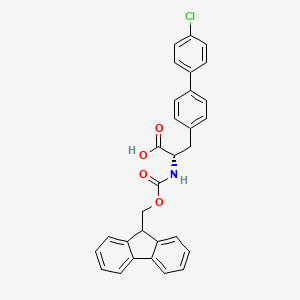

Fmoc-4-(4-chlorophenyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQNMNJDBMSIFY-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Phenylalanine Derivatives in Chemical Biology and Medicinal Chemistry Research

The introduction of halogen atoms, such as chlorine, fluorine, or bromine, into the structure of phenylalanine creates derivatives with significant utility in chemical biology and medicinal chemistry. nih.govnbinno.comacs.org Halogenation can profoundly alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution, which in turn can modulate the biological activity of peptides and proteins containing these modified residues. nih.govbeilstein-journals.org

The strategic incorporation of halogenated phenylalanines is a key method for developing novel therapeutic agents. nbinno.com For instance, the presence of a halogen can alter a molecule's interaction with biological targets, such as enzymes or receptors. nbinno.com This has been exploited in the design of enzyme inhibitors and in the development of new drug candidates for conditions like neurological disorders. nbinno.comacs.orgbeilstein-journals.org The modification can lead to peptides with improved stability, bioavailability, and potency. beilstein-journals.org

In the context of chemical biology, halogenated phenylalanine derivatives serve as powerful probes for studying protein structure and function. nih.gov The unique spectroscopic signatures of halogens can be utilized in techniques like NMR spectroscopy to investigate protein-ligand interactions and protein folding. beilstein-journals.org Furthermore, the modulation of hydrophobic and aromatic interactions through halogenation is a valuable strategy in amyloid research. nih.gov Studies on model peptides have shown that systematic halogenation can influence the kinetics of amyloid fibril formation, providing insights into the molecular driving forces behind protein aggregation, a process implicated in neurodegenerative diseases and type II diabetes. nih.gov

Overview of Non Natural Amino Acid Incorporation Strategies in Modern Chemical Synthesis

Advanced Strategies for the Synthesis of this compound

The synthesis of the title compound first requires the construction of the 4-(4-chlorophenyl)-L-phenylalanine backbone. This is followed by the introduction of the essential Fmoc protecting group.

Classical methods for amino acid synthesis, such as the Erlenmeyer-Plöchl and Strecker syntheses, provide viable routes to the racemic core of 4-(4-chlorophenyl)-phenylalanine. wikipedia.orgdrugfuture.commasterorganicchemistry.comwikipedia.org The Erlenmeyer-Plöchl synthesis, for instance, can be adapted to utilize 4-chlorobenzaldehyde (B46862) as a starting material. wikipedia.orgchemeurope.com This aldehyde undergoes condensation with an N-acylglycine, typically in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate, to form an azlactone intermediate. wikipedia.orgchemeurope.com Subsequent hydrolysis and reduction of this intermediate yield the desired amino acid.

A representative pathway starting from 4-chlorobenzaldehyde is outlined below:

Azlactone Formation: 4-chlorobenzaldehyde is reacted with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This condensation-cyclization reaction forms 4-(4-chlorobenzylidene)-2-methyl-5(4H)-oxazolone.

Hydrolysis and Reduction: The azlactone ring is opened, and the resulting α,β-unsaturated acylamino acid is reduced to afford racemic N-acetyl-4-(4-chlorophenyl)phenylalanine.

Deacetylation: The acetyl protecting group is removed by hydrolysis to yield racemic 4-(4-chlorophenyl)phenylalanine. A subsequent resolution step or an enantioselective synthesis is required to isolate the L-enantiomer.

The Strecker synthesis offers an alternative route, commencing with the reaction of 4-chlorobenzaldehyde with ammonia (B1221849) and cyanide to produce an α-aminonitrile. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com Hydrolysis of the nitrile group then furnishes the racemic amino acid. masterorganicchemistry.comyoutube.com

Achieving the correct stereochemistry is paramount, and enzymatic methods are particularly powerful for the stereoselective synthesis of the L-phenylalanine moiety. One of the most effective strategies involves the use of Phenylalanine Ammonia Lyase (PAL). frontiersin.orgnih.gov These enzymes catalyze the stereospecific addition of ammonia to the corresponding trans-cinnamic acid derivative. frontiersin.orgnih.gov

For the synthesis of 4-(4-chlorophenyl)-L-phenylalanine, this would involve the following reaction:

Enzymatic Amination: trans-4-Chloro-cinnamic acid is treated with a high concentration of ammonia in the presence of a PAL enzyme. The enzyme directs the addition of the amino group to afford the L-enantiomer with high optical purity. frontiersin.orgnih.govnih.gov This biocatalytic approach is highly valued for its efficiency and environmental compatibility.

Derivatization Approaches for Modulating Compound Reactivity and Functionality

Once 4-(4-chlorophenyl)-L-phenylalanine is obtained, it must be suitably derivatized for use in solid-phase peptide synthesis (SPPS). This primarily involves the protection of the α-amino group.

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. chemimpex.com Its introduction onto the amino group of 4-(4-chlorophenyl)-L-phenylalanine is a critical step that prevents unwanted reactions during peptide chain elongation.

The Fmoc group is typically introduced using an activated Fmoc reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is generally performed under weakly basic conditions to neutralize the acid generated during the reaction.

The reaction proceeds via nucleophilic attack of the amino group of 4-(4-chlorophenyl)-L-phenylalanine on the electrophilic carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the reaction conditions are easier to control, leading to fewer side reactions.

| Reagent | Base | Solvent System | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Fmoc-Cl | Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | 0°C to Room Temp | 12-24 hours |

| Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | 0°C to Room Temp | 2-12 hours |

| Fmoc-OSu | Triethylamine (TEA) | Acetonitrile / Water | Room Temperature | ~4 hours |

| Fmoc-Cl | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0°C to Room Temp | 2-24 hours |

This table presents typical conditions for the Fmoc protection of amino acids, which are applicable to 4-(4-chlorophenyl)-L-phenylalanine. google.com

A general laboratory procedure involves dissolving 4-(4-chlorophenyl)-L-phenylalanine in an aqueous solution of sodium bicarbonate and cooling the mixture. A solution of Fmoc-OSu or Fmoc-Cl in a solvent like dioxane is then added slowly. The reaction is stirred at a low temperature before being allowed to warm to room temperature to ensure completion.

A key feature of the Fmoc group is its lability under basic conditions, which allows for its selective removal during SPPS without affecting acid-labile side-chain protecting groups. The deprotection mechanism is a β-elimination reaction. total-synthesis.com

The process is typically initiated by a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.com The mechanism unfolds as follows:

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system. total-synthesis.com

β-Elimination: This abstraction leads to the formation of a stabilized carbanion, which rapidly undergoes elimination, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene. total-synthesis.com

Scavenging: The liberated dibenzofulvene is a reactive electrophile and is trapped by the excess amine base (e.g., piperidine) to form a stable adduct, preventing it from reacting with the newly deprotected amino group of the peptide chain. total-synthesis.com

This orthogonal deprotection strategy is fundamental to the success of Fmoc-based peptide synthesis.

Modifications of the 4-chlorophenyl Moiety for Altered Physicochemical Profiles

The substitution of the chlorine atom on the 4-chlorophenyl group of this compound with various other functional moieties offers a powerful strategy to modulate the physicochemical properties of the parent molecule. These modifications can significantly influence characteristics such as hydrophobicity, self-assembly behavior, and the mechanical properties of resulting hydrogels. Research in this area is driven by the desire to fine-tune the molecular architecture for specific applications in biomaterials and peptide chemistry.

Systematic studies have demonstrated that even subtle changes to the 4-position of the phenyl ring can lead to profound alterations in the supramolecular organization of these molecules. The introduction of different substituents affects the intricate balance of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which govern the self-assembly process.

Impact of Halogen Substitution

The identity and position of halogen substituents on the phenyl ring of Fmoc-phenylalanine derivatives have been shown to dramatically influence their self-assembly and hydrogelation properties. The substitution of chlorine with other halogens such as fluorine or bromine, or changing the position of the halogen, alters the electronic and steric profile of the molecule, thereby affecting the packing and stability of the resulting supramolecular structures. nih.govacs.org

Research has shown that the incorporation of single halogen substituents on the aromatic side-chain of Fmoc-phenylalanine can significantly enhance the efficiency of self-assembly into amyloid-like fibrils, which promote hydrogelation in aqueous solutions. nih.govacs.org The rate of self-assembly and the mechanical properties of the hydrogels are strongly influenced by both the type of halogen and its position (ortho, meta, or para) on the phenyl ring. nih.govacs.org For instance, a study on monohalogenated Fmoc-Phe derivatives revealed that the storage modulus (G'), a measure of hydrogel stiffness, could be varied by an order of magnitude, from approximately 130 Pa for Fmoc-4-Br-Phe to around 4200 Pa for Fmoc-3-F-Phe, indicating that a smaller and more electronegative halogen can lead to a more rigid hydrogel. acs.org

The effect of double fluorination on the physical properties of Fmoc-Phe derivatives has also been investigated. A study comparing Fmoc-3,4-di-fluoro-Phe and Fmoc-3,5-di-fluoro-Phe with the non-fluorinated Fmoc-Phe demonstrated significant differences in hydrogel stability and mechanical strength. The Fmoc-3,5-di-fluoro-Phe hydrogel, in particular, exhibited enhanced stability and improved physical properties. nih.gov The storage modulus (G') for Fmoc-Phe hydrogel was found to be relatively low at 1600 Pa, while Fmoc-3,4-di-fluoro-Phe showed a higher G' of 4800 Pa. nih.gov

| Compound | Storage Modulus (G') in Pa | Reference |

|---|---|---|

| Fmoc-3-F-Phe | ~4200 | acs.org |

| Fmoc-3,4-di-fluoro-Phe | 4800 | nih.gov |

| Fmoc-Phe | 1600 | nih.gov |

| Fmoc-4-Br-Phe | ~130 | acs.org |

Influence of Other Functional Groups

Beyond halogens, the introduction of other functional groups at the 4-position of the phenyl ring also leads to significant changes in physicochemical behavior. For example, the replacement of the chloro group with a methyl group in Fmoc-4-methyl-L-phenylalanine enhances hydrophobic interactions, which can be valuable in the design of bioactive peptides.

The introduction of a charged group, such as an amino group in Fmoc-4-amino-L-phenylalanine, can drastically alter the solubility and self-assembly conditions. scbt.com The presence of the amino group can introduce pH-responsiveness to the self-assembly process. Similarly, the incorporation of a phosphonomethyl group to create Fmoc-4-(phosphonomethyl)-L-phenylalanine introduces a charged and bulky group that can mimic phosphotyrosine in peptide-protein interactions and influence the hydrogelation properties.

Furthermore, replacing the aromatic phenyl ring with a non-aromatic cyclohexyl ring, as in Fmoc-L-cyclohexylalanine, has been shown to still allow for the formation of stable hydrogels. researchgate.net This suggests that while aromaticity contributes to stability through π-π interactions, the hydrophobicity of the side chain is a significant driver for hydrogel formation. researchgate.net

| Compound | Molecular Weight (g/mol) | Key Physicochemical Alteration | Reference |

|---|---|---|---|

| Fmoc-L-phenylalanine | 387.43 | Baseline for comparison | nih.gov |

| Fmoc-4-chloro-L-phenylalanine | 421.87 | Increased hydrophobicity and altered electronic properties | acs.org |

| Fmoc-4-amino-L-phenylalanine | 402.44 | Increased polarity and potential for pH-dependent self-assembly | scbt.com |

| Fmoc-L-cyclohexylalanine | 393.48 | Altered side-chain geometry (non-aromatic), yet still forms hydrogels | researchgate.net |

These examples underscore the versatility of modifying the 4-chlorophenyl moiety to generate a diverse library of Fmoc-L-phenylalanine derivatives with a wide range of physicochemical profiles, enabling the rational design of molecules for advanced applications.

Integration into Biomolecular Constructs and Engineered Systems

Role in Solid-Phase Peptide Synthesis (SPPS) and Peptide Engineering

Fmoc-4-(4-chlorophenyl)-L-phenylalanine is a fundamental building block in the chemical synthesis of peptides, a process that has been refined to allow for the creation of intricate and lengthy amino acid sequences.

Efficiency and Purity Considerations in Complex Peptide Sequence Assembly

Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant method for synthesizing peptides. altabioscience.comnih.gov This approach is favored over older methods, such as those using Boc (t-butyloxycarbonyl) protection, because it employs milder reaction conditions, avoiding the use of harsh acids like anhydrous hydrogen fluoride. altabioscience.comnih.gov The quality of the initial building blocks is paramount to the success of SPPS. The availability of highly pure Fmoc-amino acids, often exceeding 99% purity as determined by RP-HPLC, is crucial for achieving high yields and simplifying the purification of the final peptide. altabioscience.comnih.gov High-purity starting materials lead to a more consistent impurity profile in the crude product and facilitate a smoother optimization process when scaling up production. altabioscience.com

The Fmoc protecting group itself offers a key advantage for process efficiency. Its strong UV absorbance allows for the photometric monitoring of both the deprotection and coupling steps in real-time, ensuring reactions proceed to completion before moving to the next cycle in the synthesis. altabioscience.com This helps to minimize deletion sequences, a common type of impurity where an amino acid is missing from the final peptide.

Despite the robustness of Fmoc-SPPS, several side reactions can occur, potentially lowering the purity and yield of the target peptide. iris-biotech.de Two of the most common issues are the formation of diketopiperazines and aspartimides. iris-biotech.de

Diketopiperazine (DKP) formation: This can occur after the deprotection of the second amino acid on the resin, where the free N-terminal amine can attack the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin. This is particularly problematic with C-terminal proline residues. iris-biotech.de

Aspartimide formation: This side reaction affects aspartic acid residues and can be catalyzed by both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. iris-biotech.de It is a significant challenge in the synthesis of long peptides or those containing multiple aspartic acid residues, as it can lead to a mixture of by-products that are difficult to separate from the desired peptide. iris-biotech.de

| Challenge in SPPS | Description | Mitigation/Consideration | Reference |

|---|---|---|---|

| Incomplete Reactions | Failure of coupling or deprotection steps to reach completion, leading to deletion sequences. | Use of high-purity Fmoc-amino acids; real-time UV monitoring of Fmoc group cleavage. | altabioscience.com |

| Aspartimide Formation | Base-catalyzed side reaction of Asp residues leading to impurities and epimerization. | Sequence-dependent issue; requires careful selection of protecting groups and reaction conditions. | iris-biotech.de |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, causing chain termination and cleavage from the resin. | Especially prevalent with Proline at the C-terminus; can be mitigated by using dipeptide building blocks. | iris-biotech.de |

| Peptide Insolubility | Aggregation of the growing peptide chain on the resin, hindering subsequent reactions. | A major problem in SPPS; can be addressed by using pseudoprolines or backbone protection. | nih.gov |

Design of Peptidomimetics and Peptide Analogs with Tuned Biological Specificity

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by limitations such as low metabolic stability and poor bioavailability. longdom.org Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these drawbacks. longdom.org The incorporation of non-proteinogenic amino acids, such as 4-chloro-L-phenylalanine, is a cornerstone of peptidomimetic design. mdpi.com

By replacing a standard amino acid with a chlorinated analog, researchers can fine-tune the physicochemical properties of a peptide. The chlorine atom on the phenyl ring of 4-chloro-L-phenylalanine can alter the peptide's hydrophobicity, electronic distribution, and conformational preferences. nih.gov Since the biological activity of a peptide is intimately linked to its three-dimensional shape, controlling its conformation is a primary strategy for enhancing bioactivity and bioavailability. nih.gov Introducing such modifications can lead to analogs with enhanced binding affinity for their biological targets, such as enzymes or receptors. mdpi.com

This strategy is part of a broader field of peptidomimetic design which includes various approaches to constrain the peptide backbone or modify side chains. longdom.org

| Peptidomimetic Strategy | Description | Example/Application | Reference |

|---|---|---|---|

| Unnatural Amino Acid Incorporation | Replacing proteinogenic amino acids with synthetic analogs to alter properties. | Using this compound to enhance peptide stability and hydrophobicity. | |

| Backbone Modification (e.g., N-methylation) | Modifying the peptide backbone to increase protease resistance and influence conformation. | N-methylated peptides can show increased cell penetration and oral bioavailability. | nih.govmdpi.com |

| Peptoids | Isomers of peptides where the side chain is attached to the amide nitrogen rather than the α-carbon. | Used to create libraries of compounds with high stability against proteolysis. | mdpi.comnih.gov |

| Macrocyclization | Covalently linking the N- and C-termini or side chains to create a cyclic peptide. | Improves stability and can lock the peptide into a bioactive conformation. | nih.gov |

Impact of Chlorinated Phenylalanine Residues on Peptide Reactivity

The chlorine atom is highly electronegative and acts as an electron-withdrawing group, which can alter the electronic environment of the aromatic ring. This modification can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for a peptide's ability to bind to its biological target. While p-chlorophenylalanine itself is not directly incorporated into proteins under normal cellular conditions, its presence in synthetic peptides modifies their intrinsic properties. nih.gov For instance, the benzyl (B1604629) group of a phenylalanine residue has a notable effect on the fragmentation patterns observed in mass spectrometry, and the addition of a chloro-substituent would be expected to further influence these pathways, which is a key consideration for the analytical characterization of such peptides. colab.ws

Applications in Protein Engineering and Functional Modulation

The ability to go beyond the canonical 20 amino acids and introduce synthetic variants like 4-chloro-L-phenylalanine into proteins opens up new avenues for tailoring protein function and stability. ncert.nic.in

Site-Specific Incorporation into Proteins for Enhanced Stability or Activity

Protein engineering aims to create new proteins with novel or enhanced functions. A powerful technique in this field is the site-specific incorporation of unnatural amino acids (UAAs) into a growing polypeptide chain during protein synthesis. This is often achieved by repurposing a stop codon, such as the amber (TAG) or opal (UGA) codon, to encode the UAA. nih.gov This methodology allows for the precise placement of a single UAA at any desired position within a protein's sequence.

The incorporation of halogenated amino acids is a proven strategy for modulating protein properties. For example, the site-specific insertion of 4-iodo-L-phenylalanine has been used to facilitate protein structure determination through X-ray crystallography. nih.gov Similarly, incorporating fluorinated phenylalanines can increase the catabolic and thermal stability of proteins, making them more robust for therapeutic applications. nih.gov While the direct incorporation of 4-chloro-L-phenylalanine can be challenging and may even be toxic to cells by inhibiting the uptake of other amino acids, its successful placement can confer desirable properties. nih.gov Research has shown that even minor contaminants in the UAA building block, such as 4-bromo-L-phenylalanine in a 4-iodo-L-phenylalanine sample, can be significantly incorporated, highlighting the need for highly purified UAAs for such experiments. nih.gov The ability to introduce UAAs with unique chemical functionalities is a key driver for advancements in protein engineering. nih.gov

Supramolecular Assembly and Advanced Material Science

Investigation of Self-Assembly Processes in Aqueous and Organic Media

The self-assembly of Fmoc-amino acid derivatives is a complex process driven by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. These interactions guide the spontaneous organization of individual molecules into well-defined, higher-order structures in both aqueous and organic environments.

Formation of Fibrillar Architectures and Nanofibers from Fmoc-Phenylalanine Derivatives

Fmoc-phenylalanine and its derivatives are well-recognized for their capacity to self-assemble into one-dimensional, high-aspect-ratio nanostructures, predominantly in the form of fibrils and nanofibers. rsc.org These amyloid-like fibrils typically entangle to form a three-dimensional network, which is the foundation for the formation of supramolecular hydrogels. rsc.orgresearchgate.net The process is often initiated by a change in environmental conditions, such as a shift in pH or solvent composition, which triggers the assembly. nih.gov

The driving force for this fibrillar assembly is a combination of intermolecular hydrogen bonding between the carboxylic acid and carbamate (B1207046) groups, as well as π-π stacking interactions involving both the aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the phenylalanine side chains. rsc.org Transmission electron microscopy (TEM) studies of hydrogels formed from para-halogenated Fmoc-phenylalanine derivatives, including Fmoc-4-(4-chlorophenyl)-L-phenylalanine, reveal the presence of these entangled fibrillar networks, with fiber diameters typically in the nanometer range. rsc.org

Influence of Halogen Substitutions on Self-Assembly Kinetics and Morphology

The introduction of halogen atoms onto the phenyl ring of the phenylalanine side chain has been shown to be a powerful strategy for modulating the self-assembly process. researchgate.net The position (ortho, meta, para) and the nature of the halogen (F, Cl, Br, I) significantly influence the rate of assembly and the morphology of the resulting nanostructures. researchgate.net

Specifically for para-halogenated Fmoc-phenylalanine derivatives, research has shown that halogenation can enhance the efficiency of hydrogel formation compared to the non-halogenated parent compound. rsc.org This is attributed, in part, to the role of halogen bonding—a non-covalent interaction between the halogen atom and a nucleophilic site—in directing the supramolecular organization. nih.gov In the case of this compound, the chloro-substituent contributes to these specific intermolecular interactions, influencing the packing of the molecules in the solid state and within the self-assembled fibrillar network. nih.gov

TEM analysis of hydrogels formed from a series of para-halogenated Fmoc-phenylalanines demonstrated an increasing intricacy of the fibrillar network as the halogen atom becomes larger and more polarizable (from F to I). rsc.org For this compound, the nanofibers form a dense, interconnected network, which is crucial for the material's bulk properties. rsc.org

Hydrogelation Mechanisms and Material Property Modulation

The self-assembly of this compound into nanofibers leads to the formation of supramolecular hydrogels, which are materials capable of entrapping large volumes of water within their fibrous network. These low molecular weight hydrogels are of significant interest for applications in biomedicine and materials science.

Development of Low Molecular Weight Supramolecular Hydrogels

Fmoc-protected amino acids are a prominent class of low molecular weight gelators (LMWGs). researchgate.net Unlike polymeric hydrogels, which are held together by covalent cross-links, these supramolecular hydrogels are formed through reversible, non-covalent interactions. This dynamic nature imparts unique properties, such as shear-thinning and self-healing. The gelation process for Fmoc-amino acids, including halogenated derivatives, can often be triggered by methods like a pH switch (e.g., using glucono-δ-lactone) or a solvent switch (e.g., adding water to a solution in an organic solvent like DMSO). nih.govrsc.org

Studies on various Fmoc-halogenated phenylalanines have demonstrated their superior gelation properties in aqueous solutions compared to the non-halogenated Fmoc-phenylalanine. nih.gov The introduction of the chloro-substituent in this compound enhances its ability to form stable hydrogels.

Tuning Rheological Properties and Viscoelasticity through Side-Chain Halogenation

The mechanical properties of supramolecular hydrogels, such as their stiffness and viscoelasticity, are critical for their intended applications. These properties can be finely tuned by modifying the chemical structure of the gelator molecule. Side-chain halogenation provides a precise tool for this purpose. researchgate.net

Rheological studies, which measure the flow and deformation of materials, are used to characterize the mechanical strength of these hydrogels. The storage modulus (G') is a key parameter representing the elastic component of the gel. Research has shown that both the type of halogen and its position on the phenyl ring have a strong effect on the G' of the resulting hydrogel. researchgate.net For instance, a study on monohalogenated Fmoc-Phe derivatives reported that the storage modulus could vary significantly, with values ranging from approximately 130 Pa to 4200 Pa depending on the specific halogen and its substitution pattern. qub.ac.uk

Furthermore, a systematic study of para-halogenated Fmoc-phenylalanines revealed a correlation between the halogen atom and the thermal stability of the hydrogels. rsc.org The gel-sol transition temperature (Tgel), which is the temperature at which the gel melts, was found to increase with the size and polarizability of the halogen atom. This trend highlights the role of halogen bonding in strengthening the fibrillar network and, consequently, the mechanical and thermal stability of the hydrogel. rsc.orgnih.gov

| Compound | Gel-Sol Transition Temperature (Tgel) |

|---|---|

| Fmoc-4-F-Phe | ~65 °C |

| Fmoc-4-Cl-Phe | ~98 °C |

| Fmoc-4-Br-Phe | ~102 °C |

| Fmoc-4-I-Phe | ~105 °C |

Data sourced from Pizzi et al., 2017. rsc.org

Co-Crystal Formation and Its Impact on Amino Acid-Based Hydrogel Characteristics

An emerging strategy to modify and enhance the properties of molecular materials is through co-crystallization or co-assembly, where two or more different components are assembled into a single, well-defined structure. nih.gov In the context of hydrogels, incorporating a co-former can introduce new functionalities or modulate the existing properties of the primary gelator. rsc.org

While direct studies on co-crystals of this compound are not extensively documented, the principle of co-assembly has been successfully applied to other Fmoc-amino acid systems to create hydrogels with emergent properties. nih.govnih.gov For example, co-assembling two different Fmoc-amino acids can result in hydrogels with synergistic characteristics, such as enhanced mechanical strength or novel biological activity, that are not present in the single-component gels. nih.govrsc.org

This approach relies on the specific intermolecular interactions between the different building blocks. The introduction of a co-former can disrupt or alter the packing of the primary gelator, leading to changes in fibril morphology, network density, and, consequently, the bulk hydrogel properties. researchgate.net For amino acid-based systems, the chirality of the components can also play a crucial role in directing the supramolecular organization and affecting the properties of the resulting co-assembled crystals or fibrils. Therefore, co-assembly and co-crystallization represent a rational design strategy for creating new amino acid-based hydrogel materials with tailored characteristics.

Design Principles for Predicting Emergent Self-Assembly and Hydrogelation Behavior

The self-assembly of Fmoc-amino acids, including this compound, into ordered supramolecular structures like hydrogels is governed by a delicate balance of non-covalent interactions. nih.govbeilstein-journals.org Predicting the emergent behavior of these molecules requires an understanding of the key structural motifs and the intermolecular forces they promote. The primary driving forces for the assembly of Fmoc-protected amino acids are π-π stacking interactions involving the aromatic fluorenyl (Fmoc) groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions. beilstein-journals.orgnih.gov

For Fmoc-phenylalanine derivatives, the introduction of substituents onto the phenyl ring serves as a powerful design principle to modulate self-assembly and the resulting material properties. researchgate.netrsc.org Halogenation, in particular, has been identified as a critical modification for enhancing gelation. rsc.orgnih.gov The incorporation of a single halogen atom, such as chlorine in the case of this compound, can dramatically improve the efficiency of self-assembly into amyloid-like fibrils that form hydrogels in aqueous environments. researchgate.netrsc.org

The specific position and identity of the halogen exert a strong influence on the rate of assembly and the mechanical (rheological) properties of the hydrogel. researchgate.netrsc.org This is attributed to a complex interplay of steric and electronic effects. researchgate.net The chlorine atom at the para-position of the phenyl ring in this compound influences the electron distribution of the aromatic ring, which can modulate π-π stacking interactions. Furthermore, the presence of a halogen atom introduces the possibility of halogen bonding, a specific non-covalent interaction that can contribute to the stability and organization of the self-assembled structure. acs.orgnih.gov

Systematic studies comparing monohalogenated (F, Cl, Br) Fmoc-phenylalanine derivatives reveal significant differences in their self-assembly potential, the morphology of the resulting nanostructures, and the viscoelastic properties of the hydrogels. rsc.org For instance, research has shown that the position of halogen substitution (ortho, meta, or para) has a pronounced effect on the emergent properties. researchgate.netrsc.org These findings underscore that even minimal atomic changes to the molecular structure are a viable strategy for fine-tuning the self-assembly process and the bulk characteristics of the resulting materials. researchgate.netrsc.org While general principles can guide design, the emergent properties can be unpredictable, highlighting the complexity of correlating subtle changes in chemical structure to the final material characteristics. rsc.org

The following table summarizes the impact of halogen identity and position on the hydrogel properties of Fmoc-Phe derivatives, illustrating the design principles used to predict and control self-assembly.

| Compound | Halogen | Position | Reported Effect on Self-Assembly/Hydrogel Properties | Reference |

|---|---|---|---|---|

| Fmoc-Phe | - | - | Serves as a baseline for comparison; undergoes self-assembly. | researchgate.net |

| Fmoc-4-F-Phe | Fluorine | para | Enhances self-assembly efficiency compared to unsubstituted Fmoc-Phe. | researchgate.netrsc.org |

| Fmoc-4-Cl-Phe | Chlorine | para | Significantly improves the efficiency of the self-assembly process and promotes hydrogelation. Halogen identity and position strongly influence mechanical properties. | researchgate.netrsc.org |

| Fmoc-4-Br-Phe | Bromine | para | Dramatically enhances efficient self-assembly into fibrils that promote hydrogelation. | researchgate.netrsc.org |

| Fmoc-2-X-Phe | F, Cl, Br | ortho | Halogen position dictates the type of nanostructure formed. | rsc.org |

| Fmoc-3-X-Phe | F, Cl, Br | meta | Halogen position dictates the type of nanostructure formed. | rsc.org |

Interactions with Biological Systems and Molecular Recognition

Elucidation of Protein-Ligand and Peptide-Target Interactions

The incorporation of 4-chlorophenylalanine into peptides allows researchers to systematically probe and understand the forces that govern the binding between a peptide (the ligand) and a protein (the target). The chloro group can engage in specific interactions, such as halogen bonding, with receptive atoms in a protein's binding pocket, providing a deeper understanding of the binding event.

Molecular recognition is the foundation of most biological processes, involving specific interactions between molecules. The non-proteinogenic amino acid para-chlorophenylalanine (p-CPA), the core of the compound , serves as a classic tool for studying these events. One of its most well-documented roles is as an irreversible inhibitor of the enzyme tryptophan hydroxylase. nih.govfrontiersin.org This enzyme is critical for the biosynthesis of the neurotransmitter serotonin (B10506). nih.govfrontiersin.org

By binding to the active site of tryptophan hydroxylase, p-CPA blocks its function, leading to a significant depletion of serotonin levels in the brain. nih.govnih.gov This interaction is a clear example of molecular recognition, where the enzyme specifically recognizes and is subsequently inhibited by the p-CPA molecule. This inhibitory mechanism has been utilized in numerous studies to investigate the role of the serotonergic system in various physiological and behavioral processes, including memory reconsolidation and the response to spinal cord injury. nih.govnih.govnih.gov The specificity of this interaction highlights how a single atomic substitution—chlorine for hydrogen—can create a potent and selective inhibitor, providing a clear mechanistic insight into a biological pathway.

Understanding the substrate specificity of enzymes like coagulation Factor Xa (fXa) is crucial for designing targeted antithrombotic drugs. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by activating prothrombin. nih.govnih.gov Its active site recognizes and cleaves specific tetrapeptide sequences, such as Ile-Glu-Gly-Arg. nih.gov

Researchers probe the binding domain of such enzymes by synthesizing a variety of peptides, including those with unnatural amino acids, and measuring how these modifications affect binding and cleavage. While direct studies using Fmoc-4-(4-chlorophenyl)-L-phenylalanine to probe the fXa active site are not prominently documented, the methodology is well-established. By substituting a natural amino acid in a known substrate sequence with 4-chlorophenylalanine, a researcher could assess the impact of altered hydrophobicity and the potential for halogen bonding within the enzyme's S1 or S4 pockets. These pockets are known to accommodate the side chains of the peptide substrate. Such an approach, often combined with techniques like phage display or the use of chromogenic substrates, helps to map the chemical and steric requirements of the enzyme's active site with high precision. nih.govbiomedicadiagnostics.commdpi.com

| Enzyme Target | Typical Substrate Sequence | Potential Probing Application of 4-Chlorophenylalanine |

| Tryptophan Hydroxylase | Tryptophan | Irreversible inhibition to study serotonin pathways nih.govfrontiersin.org |

| Factor Xa | -Ile-Glu-Gly-Arg- | Substitution at P1-P4 positions to map binding pocket hydrophobicity and electronic requirements nih.govnih.gov |

| CTLA-4 | B7-1 Ligand | Incorporation into peptides to block protein-protein interaction nih.gov |

Role as Conformational Constraints in Bioactive Peptide Design

A key strategy in peptide-based drug design is to introduce conformational constraints to lock the peptide into its biologically active shape. This pre-organization can lead to enhanced binding affinity and stability. The bulky Fmoc group and the chloro-substituted phenyl ring of this compound contribute significantly to this end. The chlorine atom, through its electron-withdrawing effects and potential to form halogen bonds, can influence the peptide backbone's dihedral angles and favor specific secondary structures. Furthermore, crystallographic studies of similar Fmoc-protected amino acids have shown that these molecules self-assemble into well-defined structures, such as hydrogels, stabilized by a network of hydrogen and halogen bonds. nih.gov Incorporating such a residue can thus rigidify a peptide's structure, which is a desirable attribute when designing potent inhibitors or modulators of protein-protein interactions.

Utilization as Vibrational Reporters of Local Protein Environments

Infrared (IR) spectroscopy is a powerful technique for studying protein structure and dynamics. By incorporating an amino acid with a unique vibrational probe, scientists can gain site-specific information about the local environment within a protein. Unnatural amino acids like 4-cyano-L-phenylalanine and 4-azidomethyl-L-phenylalanine have been successfully used as vibrational reporters because their nitrile (C≡N) and azide (B81097) (–N₃) groups have stretching frequencies in a region of the IR spectrum that is free from interference from the protein itself. nih.govnih.govfigshare.com The exact frequency of these probes is sensitive to the local electric field, hydrogen bonding, and hydration, providing a detailed readout of their surroundings. nih.govresearchgate.net

While the carbon-chlorine (C-Cl) bond has a vibrational frequency, it is typically weaker and falls in a more crowded spectral region, making it less common as a primary reporter. However, the introduction of the heavy chlorine atom creates a unique isotopic label that can be used in conjunction with other spectroscopic techniques to study protein dynamics and interactions.

| Vibrational Probe | Typical IR Frequency (cm⁻¹) | Environmental Sensitivity |

| 4-Cyano-L-phenylalanine (Nitrile) | ~2240 | Electric field, hydration nih.gov |

| 4-Azidomethyl-L-phenylalanine (Azide) | ~2100 | Electric field, photostability nih.govfigshare.com |

| 4-Chlorophenylalanine (C-Cl bond) | 1000-1100 | Less sensitive, falls in a crowded region |

Hydrophobicity Effects on Membrane-Associated Peptides

The hydrophobicity of a peptide is a critical determinant of its ability to interact with and traverse cell membranes. This is particularly important for antimicrobial peptides, which often function by disrupting bacterial membranes. nih.gov The introduction of a chlorine atom onto the phenyl ring of phenylalanine increases its hydrophobicity compared to the natural amino acid.

Advanced Characterization and Computational Approaches

Spectroscopic Analysis of Structural and Electronic Properties

Spectroscopic methods are fundamental to the characterization of Fmoc-4-(4-chlorophenyl)-L-phenylalanine, providing detailed insights into its molecular structure, vibrational modes, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

While a specific, published spectrum for this exact derivative can be elusive, the expected chemical shifts can be accurately predicted by comparing the known spectra of the parent compound, Fmoc-L-phenylalanine, with the influence of the para-chloro substituent on the phenylalanine ring. The electron-withdrawing nature of the chlorine atom is expected to deshield the aromatic protons and carbons of the 4-chlorophenyl ring, leading to a downfield shift compared to the unsubstituted phenyl ring.

The protons of the fluorenyl (Fmoc) group typically appear in the aromatic region of the ¹H NMR spectrum, usually between 7.3 and 7.9 ppm. The protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets in the range of 7.2 to 7.4 ppm. The α-proton of the amino acid is typically observed as a multiplet around 4.2-4.4 ppm, coupled to the adjacent β-protons and the amide proton. The β-protons, being diastereotopic, will appear as two separate multiplets, generally between 2.9 and 3.2 ppm. chemicalbook.comrsc.org

A comparative table of expected ¹H NMR chemical shifts is provided below, based on data for Fmoc-Phe-OH. chemicalbook.comrsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Proton Assignment | Fmoc-L-phenylalanine (Reference) chemicalbook.comrsc.org | This compound (Predicted) |

| Carboxylic Acid (COOH) | ~12.7 | ~12.7-12.8 |

| Fmoc Aromatic (CH) | 7.7 - 7.9 | 7.7 - 7.9 |

| Fmoc Aromatic (CH) | 7.3 - 7.4 | 7.3 - 7.4 |

| Phenyl Aromatic (CH) | ~7.2 - 7.3 | ~7.3 - 7.4 (d) |

| Phenyl Aromatic (CH) | ~7.2 - 7.3 | ~7.2 - 7.3 (d) |

| Amide (NH) | ~7.7 | ~7.7 - 7.8 |

| Alpha (α-CH) | ~4.2 - 4.3 | ~4.2 - 4.4 |

| Fmoc (CH, CH₂) | ~4.1 - 4.2 | ~4.1 - 4.2 |

| Beta (β-CH₂) | ~2.9 - 3.1 | ~2.9 - 3.2 |

Note: Predicted shifts are based on the known effects of a para-chloro substituent on a benzene (B151609) ring. Actual values may vary based on solvent and experimental conditions.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 173-174 ppm. The carbamate (B1207046) carbonyl of the Fmoc group is found near 156 ppm. The aromatic carbons of the fluorenyl group resonate between 120 and 144 ppm, while the carbons of the 4-chlorophenyl ring are expected between approximately 128 and 138 ppm, including a characteristic signal for the carbon atom bonded to chlorine (C-Cl) around 131-132 ppm. rsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a characteristic "fingerprint" of the molecule by probing its vibrational modes. These methods are crucial for confirming the presence of key functional groups.

An Attenuated Total Reflectance (ATR) IR spectrum of this compound shows several characteristic absorption bands. nih.gov Key vibrations include the N-H stretch of the carbamate group, typically around 3300-3400 cm⁻¹, and the broad O-H stretch from the carboxylic acid group centered near 3000 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing a peak for the carboxylic acid carbonyl around 1700-1730 cm⁻¹ and the amide I band (primarily C=O stretch) of the Fmoc carbamate near 1690 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, is observed around 1530-1540 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations from both the fluorenyl and chlorophenyl rings appear in the 1450-1610 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For phenylalanine derivatives, strong Raman signals are typically observed for the aromatic ring-breathing modes, such as the one near 1003 cm⁻¹. researchgate.netresearchgate.net The fluorenyl group also contributes strong signals, for instance, from in-plane C-H bending around 1300 cm⁻¹ and 1490 cm⁻¹. researchgate.net These techniques can confirm the molecular integrity of the compound after synthesis.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | IR | 3300 - 3400 | Carbamate (Fmoc) |

| O-H Stretch | IR | ~3000 (broad) | Carboxylic Acid |

| C=O Stretch (Acid) | IR | 1700 - 1730 | Carboxylic Acid |

| Amide I (C=O Stretch) | IR | ~1690 | Carbamate (Fmoc) |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1610 | Fluorenyl & Chlorophenyl Rings |

| Amide II (N-H Bend) | IR | 1530 - 1540 | Carbamate (Fmoc) |

| Ring Breathing | Raman | ~1003 | Phenylalanine Ring |

Source: Based on data from PubChem and comparative spectra of similar molecules. nih.govresearchgate.netresearchgate.net

UV Spectroscopy for Reaction Monitoring and Self-Assembly Studies

UV-Visible spectroscopy is a powerful and routine method used in two primary contexts for Fmoc-protected amino acids: monitoring the progress of peptide synthesis and studying supramolecular self-assembly.

The Fmoc group possesses a strong chromophore, the fluorenyl group, which absorbs significantly in the UV range with maxima typically around 265 nm and 290-300 nm. reading.ac.ukresearchgate.net This property is exploited in solid-phase peptide synthesis (SPPS). The N-terminal Fmoc group is removed at the start of each coupling cycle using a secondary amine base, most commonly piperidine (B6355638). This cleavage reaction liberates the fluorenyl group as a dibenzofulvene-piperidine adduct, which has a distinct and strong UV absorbance maximum around 301 nm. reading.ac.ukresearchgate.net By monitoring the absorbance of the cleavage solution at this wavelength, the deprotection reaction can be followed in real-time, allowing for a quantitative assessment of the reaction's completion and, by extension, the efficiency of the preceding amino acid coupling step. researchgate.net

Furthermore, UV-Vis spectroscopy is employed to study the self-assembly of Fmoc-amino acids into larger structures like fibrils and hydrogels. The π-π stacking interactions between the aromatic Fmoc groups during aggregation can lead to changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in absorbance intensity, providing insights into the kinetics and mechanism of the self-assembly process. reading.ac.ukresearchgate.net

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a definitive analytical technique for verifying the molecular weight and, in the context of a peptide, the sequence of molecules containing this compound. The calculated molecular weight of the compound is 421.9 g/mol , with a monoisotopic mass of approximately 421.108 Da. nih.govfishersci.ca

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. rsc.org ESI-MS is particularly useful for analyzing the crude or purified product during synthesis, confirming the presence of the desired compound by detecting its protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org

When this amino acid is incorporated into a larger peptide, MALDI-TOF MS is frequently used to verify the mass of the final product. Tandem mass spectrometry (MS/MS) can be performed to confirm the peptide sequence. In this technique, the parent ion corresponding to the full peptide is isolated and fragmented, and the resulting fragment ions are analyzed. The predictable fragmentation patterns allow for the verification of the amino acid sequence, confirming the successful incorporation of the this compound residue at the correct position.

X-ray Crystallography and Structural Determination of Self-Assembled States

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in its crystalline solid state. For this compound, X-ray crystallography reveals precise bond lengths, bond angles, and the conformational arrangement of the molecule.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis shows how the molecules pack in the crystal lattice, driven by a network of non-covalent interactions.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| COD Number | 7227713 |

| Space Group | P 1 2₁ 1 |

| a (Å) | 13.168 |

| b (Å) | 4.8390 |

| c (Å) | 17.400 |

| α (°) | 90 |

| β (°) | 111.41 |

| γ (°) | 90 |

| Z (Molecules/unit cell) | 2 |

Source: Crystallography Open Database, based on research by Pizzi, A. et al. nih.govrsc.org

This structural data is invaluable for understanding how the molecule interacts with itself and with other molecules, which is fundamental to predicting and explaining its behavior in self-assembly processes that lead to materials like hydrogels. rsc.org

Analysis of Halogen Bonding and Other Non-Covalent Interactions

The introduction of a chlorine atom onto the phenyl ring raises the possibility of halogen bonding—a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a nucleophilic atom like oxygen or nitrogen. nih.gov Such interactions can play a significant role in directing molecular self-assembly and stabilizing crystal structures.

However, detailed analysis of the single-crystal X-ray structure of this compound reveals that, in this specific case, classical halogen bonding is absent. rsc.org Studies comparing a series of para-halogenated (F, Cl, Br, I) Fmoc-phenylalanine derivatives found that while the heavier halogens (bromine and iodine) did engage in halogen bonding that influenced hydrogel properties, the chloro- and fluoro-derivatives did not exhibit this interaction in their crystal structures. rsc.org

The supramolecular organization is instead dominated by other non-covalent forces. These include hydrogen bonding between the carboxylic acid and carbamate groups, as well as significant π-π stacking interactions involving both the aromatic rings of the Fmoc group and the 4-chlorophenyl side chain. These interactions are the primary drivers for the self-assembly of these molecules into the ordered structures observed in the solid state. rsc.orgconsensus.app

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to elucidate the intrinsic properties of this compound at an atomic level. These theoretical approaches provide insights that are complementary to experimental data, offering a detailed understanding of the molecule's electronic structure, dynamic behavior, and the non-covalent interactions that govern its self-assembly.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density distribution, molecular orbitals) of many-body systems. For this compound, DFT calculations can illuminate how the introduction of a chlorine atom at the para position of the phenylalanine ring influences the molecule's electronic properties, which in turn affects its reactivity and intermolecular interactions.

While specific DFT data for this exact compound is not extensively published in readily available literature, general principles from studies on similar halogenated molecules can be applied. DFT calculations typically focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Research on halogenated organic molecules suggests that the introduction of a halogen atom like chlorine can lower the energy of the LUMO, making the molecule a better electron acceptor. nih.gov The chlorine atom's electron-withdrawing nature can also create a region of positive electrostatic potential (a "sigma-hole") on the halogen atom, which is crucial for forming halogen bonds. rsc.org However, studies on a series of para-halogenated Fmoc-phenylalanines, including the 4-chloro derivative, have revealed nuances in these interactions. Crystal structure analysis, which is often complemented by computational models, indicates that prominent halogen bonding is not a feature in the solid-state assembly of Fmoc-4-chloro-L-phenylalanine, unlike its bromo- and iodo- counterparts. rsc.org

Table 1: Predicted Electronic Structure Attributes of this compound based on DFT Principles

| Parameter | Predicted Influence of 4-Chloro Substitution | Rationale |

|---|---|---|

| HOMO-LUMO Gap | Reduced compared to non-halogenated Fmoc-phenylalanine | The electronegative chlorine atom generally lowers the LUMO energy, which can decrease the overall energy gap and increase chemical reactivity. nih.gov |

| Electron Density | Redistribution on the phenyl ring | The inductive effect of the chlorine atom withdraws electron density from the aromatic ring, influencing its π-system. |

| Electrostatic Potential | Potential for a weak σ-hole | The chlorine atom can exhibit a region of positive electrostatic potential, though it is less pronounced than in heavier halogens like bromine and iodine, making its participation in strong halogen bonds less likely. rsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can model the molecule's behavior in solution, predicting how it interacts with solvent molecules and other monomers to initiate self-assembly. These simulations provide a time-resolved view of the conformational changes and intermolecular events that are difficult to capture experimentally.

MD simulations of similar Fmoc-protected amino acids have been instrumental in understanding the initial stages of aggregation and fibril formation. researchgate.net For this compound, simulations could track the dynamics of key interactions, such as π-π stacking between the fluorenyl and phenyl groups, and hydrogen bonding involving the carboxylic acid and amide functionalities.

The simulations would likely show that the hydrophobic nature of the entire molecule drives the initial aggregation in an aqueous environment. The specific role of the chlorine atom in these dynamics is subtle. While it increases the hydrophobicity of the phenyl ring, its modest size and polarizability mean it does not dominate the interaction landscape in the same way a heavier halogen might. MD simulations can help quantify the stability of different dimeric and oligomeric arrangements, revealing the preferred orientation of molecules within an aggregate and the primary forces holding them together.

Table 2: Predicted Dynamic Behaviors from Molecular Dynamics Simulations

| Simulation Aspect | Predicted Behavior for this compound | Key Interactions to Monitor |

|---|---|---|

| Monomer Conformation | Fluctuations in the dihedral angles of the backbone and side chain, influenced by solvent interactions. | Torsional angles of the peptide backbone; orientation of the Fmoc group relative to the amino acid. |

| Dimerization | Spontaneous association driven by hydrophobic collapse and π-π stacking. | Inter-planar distance and angle between Fmoc groups and phenyl rings. |

| Oligomer Growth | Aggregation into larger, potentially fibrillar, structures stabilized by a network of non-covalent bonds. | Hydrogen bond networks, π-stacking arrangements, and hydrophobic contacts. researchgate.net |

| Solvent Interaction | Formation of a structured solvent shell around the hydrophobic parts of the molecule. | Radial distribution functions of water molecules around the solute. |

Prediction of Self-Assembly Potentials and Intermolecular Forces

The self-assembly of this compound into higher-order structures like hydrogels is dictated by a delicate balance of intermolecular forces. Computational approaches are crucial for dissecting the contributions of these individual forces.

The primary driving forces for the self-assembly of Fmoc-amino acids are π-π stacking interactions involving the large, aromatic Fmoc groups and hydrogen bonding between the N-H and C=O groups of the peptide backbone. researchgate.net The hydrophobic effect also plays a significant role by promoting the aggregation of these molecules in water to minimize unfavorable interactions with the solvent.

Table 3: Key Intermolecular Forces in the Self-Assembly of this compound

| Intermolecular Force | Predicted Role in Self-Assembly | Supporting Evidence/Rationale |

|---|---|---|

| π-π Stacking | Major driving force for aggregation. | The large aromatic surface of the Fmoc group strongly favors stacking interactions, which is a hallmark of Fmoc-amino acid self-assembly. researchgate.net |

| Hydrogen Bonding | Critical for forming the fibrillar network. | The amide and carboxylic acid groups form intermolecular hydrogen bonds, creating a tape-like structure that extends into fibrils. |

| Hydrophobic Interactions | Initiates aggregation in aqueous media. | The overall nonpolar character of the molecule leads to its association in water to minimize the disruption of the water hydrogen bond network. |

| Halogen Bonding | Minor or negligible role. | Crystal structure analysis of Fmoc-4-chloro-L-phenylalanine does not show evidence of significant halogen bonding directing the supramolecular organization. rsc.org |

Emerging Research Frontiers and Future Perspectives

Innovations in Peptide-Based Drug Design and Discovery

Fmoc-4-(4-chlorophenyl)-L-phenylalanine is a pivotal building block in the solid-phase peptide synthesis (SPPS) of complex peptide structures. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group provides a selectively removable shield for the amino group, a cornerstone of modern peptide chemistry that allows for the sequential and controlled addition of amino acids to a growing peptide chain. nih.gov The presence of the 4-chlorophenyl moiety introduces specific physicochemical properties that can be leveraged in drug design. Halogenation, such as the introduction of a chlorine atom, is a recognized strategy to enhance the binding affinity of ligands to their protein targets. nih.gov This can lead to the development of more potent and selective peptide-based drugs.

The incorporation of halogenated amino acids like 4-chlorophenylalanine into peptide sequences is a key tactic in the development of novel therapeutics. chemimpex.com Researchers utilize these modified amino acids to probe structure-activity relationships and to optimize the pharmacological profiles of lead compounds. mdpi.com For instance, substitutions at the para-position of the phenylalanine ring have been shown to critically influence receptor engagement, a principle that can be applied to fine-tune the interaction of a peptide with its biological target.

The versatility of this compound also extends to its use in bioconjugation, a process that involves attaching peptides to other molecules to enhance their therapeutic properties. chemimpex.comchemimpex.com This can improve drug delivery, increase stability, and target specific cells or tissues within the body, thereby augmenting the efficacy of peptide-based medicines. chemimpex.com

| Property | Description | Reference |

| Molecular Formula | C24H20ClNO4 | peptide.com |

| Molecular Weight | 421.88 g/mol | creative-peptides.com |

| CAS Number | 175453-08-4 | creative-peptides.com |

Advanced Applications in Biomaterials for Tissue Engineering and Regenerative Medicine

The self-assembly of Fmoc-amino acids into hydrogels represents a significant advancement in the field of biomaterials, with promising applications in tissue engineering and regenerative medicine. nih.gov These hydrogels are three-dimensional networks capable of holding large amounts of water, creating a scaffold that can support cell growth and differentiation. The incorporation of halogenated phenylalanine derivatives, such as those with chloro- or fluoro-substituents, has been shown to enhance the gelation properties of these materials. nih.gov

Research has demonstrated that hydrogels formed from Fmoc-halogenated phenylalanine can be tailored to promote cell adhesion and proliferation, which are critical functions for materials used in tissue engineering. nih.gov For instance, while hydrogels made solely from halogenated Fmoc-phenylalanine may not be optimal for cell culture, their properties can be modulated by incorporating cell adhesion peptides like RGD (arginine-glycine-aspartic acid). nih.gov This approach allows for the creation of biocompatible scaffolds that can effectively support tissue regeneration.

The mechanical properties of these hydrogels, such as their rigidity, can also be tuned, which is a crucial factor in mimicking the native extracellular matrix of different tissues. researchgate.net The ability to control these properties through the selection of specific Fmoc-amino acid building blocks, including halogenated variants, underscores their potential in creating sophisticated biomaterials for a range of regenerative medicine applications.

Novel Insights into Structure-Activity Relationships through Halogenation

The introduction of halogen atoms into amino acid side chains is a powerful tool for elucidating structure-activity relationships (SARs) in peptides and proteins. nih.govmdpi.com Halogenation can significantly influence a molecule's physicochemical properties, including its size, hydrophobicity, and electronic distribution, which in turn can affect its biological activity. nih.gov The chlorine atom in this compound, for example, can alter the way a peptide interacts with its binding partner.

Studies on halogenated phenylalanine analogs have revealed that the position and size of the halogen substituent can have a profound impact on binding affinity and selectivity for specific protein targets. nih.gov For instance, research on the L-type amino acid transporter 1 (LAT1) has shown that larger halogen groups at certain positions on the phenyl ring can enhance binding affinity. nih.gov This principle of using halogenation to probe and modulate molecular interactions is a cornerstone of rational drug design.

By systematically replacing native amino acids with halogenated counterparts like 4-chlorophenylalanine, researchers can map the steric and electronic requirements of a receptor's binding pocket. This information is invaluable for the design of more potent and selective therapeutic agents. The insights gained from these SAR studies can guide the optimization of lead compounds and accelerate the discovery of new drugs.

| Chemical Compound | CAS Number | Molecular Formula |

| This compound | 1282042-60-7 | C30H24ClNO4 |

| Fmoc-4-chloro-L-phenylalanine | 175453-08-4 | C24H20ClNO4 |

| Fmoc-4-fluoro-L-phenylalanine | 169243-86-1 | C24H20FNO4 |

Integration with Combinatorial Chemistry and High-Throughput Screening in Research

Fmoc-protected amino acids, including this compound, are integral to the fields of combinatorial chemistry and high-throughput screening. chemimpex.com These technologies enable the rapid synthesis and evaluation of large libraries of peptides, which can be screened for a wide range of biological activities. chemimpex.com The use of Fmoc chemistry in solid-phase peptide synthesis is particularly well-suited for the automated and parallel synthesis of these peptide libraries. nih.gov

By incorporating this compound into a peptide library, researchers can systematically explore the effects of a chloro-substituent at a specific position on the peptide's function. This allows for the efficient identification of peptides with desired properties, such as enhanced binding affinity or improved stability. The ability to generate and screen diverse peptide libraries is a powerful engine for drug discovery and the development of new biomaterials. creative-peptides.com

The integration of these techniques provides a robust platform for exploring the vast chemical space of peptides and identifying novel compounds with therapeutic potential. The unique properties conferred by the 4-chlorophenyl group make this compound a valuable addition to the toolbox of chemists and biologists working at the forefront of peptide research.

Q & A

Q. What are the critical considerations for synthesizing Fmoc-4-(4-chlorophenyl)-L-phenylalanine, and how do protecting groups influence its stability during peptide assembly?

Methodological Answer: The synthesis involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, which is stable under basic conditions but cleaved by piperidine or DBU. The 4-chlorophenyl side chain is inert under standard peptide coupling conditions (e.g., HBTU/HOBt activation), but its steric bulk may slow coupling kinetics. Ensure Boc (tert-butyloxycarbonyl) or other acid-labile groups are absent unless orthogonal deprotection is required . Post-synthesis, purify via reverse-phase HPLC using acetonitrile/water gradients to remove truncated sequences and confirm purity via LC-MS .

Q. How can researchers optimize purification of this compound-contaminated by oxidation byproducts?

Methodological Answer: Oxidation of the chlorophenyl group is rare, but impurities may arise from incomplete Fmoc deprotection. Use ion-exchange chromatography (e.g., Dowex resin) at pH 6–7 to separate charged byproducts. Alternatively, employ preparative TLC with dichloromethane/methanol (95:5) for small-scale purification. Validate purity using NMR (e.g., absence of δ 7.2–7.4 ppm signals for free aromatic protons) .

Q. What analytical techniques are most reliable for characterizing this compound in peptide conjugates?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) and 280 nm (chlorophenyl group) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 421.87 (C24H20ClNO4) .

- NMR : Key signals include δ 4.3–4.5 ppm (α-proton), δ 7.2–7.4 ppm (chlorophenyl protons), and δ 7.7–7.9 ppm (Fmoc aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound under acidic conditions?

Methodological Answer: Discrepancies may arise from solvent systems (e.g., TFA vs. acetic acid) or temperature. Perform accelerated stability studies:

Dissolve the compound in 0.1% TFA (pH ~2) and 20% acetic acid (pH ~3).

Incubate at 25°C and 40°C, sampling at 0, 24, and 72 hours.

Analyze degradation via HPLC for loss of Fmoc (retention time shift) or chlorophenyl modifications.

Reference (no stability data) to justify empirical testing .

Q. What strategies mitigate aggregation of this compound in hydrophobic peptide sequences?

Methodological Answer: The chlorophenyl group increases hydrophobicity, leading to poor solubility in aqueous buffers. Strategies include:

- Solvent Optimization : Use DMSO (10–20%) or HFIP (hexafluoroisopropanol) as co-solvents during synthesis.

- Sequence Design : Incorporate polar residues (e.g., Lys, Arg) adjacent to the chlorophenyl group.

- Ultrasonication : Apply brief sonication (10–20 sec) to dissolve aggregates pre-HPLC .

Q. How does this compound compare to nitro- or cyano-substituted analogs in enzyme-binding assays?

Methodological Answer: The electron-withdrawing chloro group reduces steric hindrance compared to bulkier nitro (NO2) or cyano (CN) analogs. Test via:

Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., L-phenylalanine dehydrogenase ) and measure binding kinetics.

Fluorescence Quenching : Monitor Trp/Tyr fluorescence changes upon ligand binding.

Nitro-substituted analogs (e.g., Fmoc-Phe(4-NO2)-OH) may show stronger binding due to dipole interactions but lower solubility .

Q. What precautions are essential when handling this compound in enzymatic degradation studies?

Methodological Answer:

- Glovebox Use : Prevent hydrolysis of the Fmoc group in humid environments.

- Enzyme Compatibility : Avoid serine proteases (e.g., trypsin) that may cleave the peptide backbone. Use L-phenylalanine dehydrogenase for selective deamination studies.

- Quench Reactions : Add 1M HCl to denature enzymes post-incubation and stabilize the product .

Q. How can researchers validate the absence of genotoxic byproducts in this compound batches?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to detect mutagenicity.

- Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) exposed to the compound.

- HPLC-MS/MS : Screen for chlorinated aromatic amines, which are potential genotoxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.